Limited Differential Evidence: A Critical Appraisal of the Current Literature for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine
A comprehensive search of primary research papers, patents, and authoritative databases reveals that 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine (CAS 1554842-76-0) has not been the subject of any published, peer-reviewed studies that provide quantitative comparative data against its closest analogs or alternatives [1]. The compound appears in chemical vendor catalogs as a 'research chemical' or 'building block' without associated biological or physicochemical data . While vendor descriptions mention potential interactions with targets such as NAMPT, FLT3-ITD, and BCR-ABL, these claims are not substantiated by primary data, experimental conditions, or comparator compounds . Consequently, no quantitative, comparator-based evidence can be presented at this time. The identification of potent pyrazol-4-yl pyridine derivatives as JNK inhibitors (e.g., compound 11e with JNK1 IC50 = 1.81 nM) demonstrates the potential of this chemotype; however, these molecules contain additional arylsulfonamide tethers and are not direct comparators for the target compound [2].
| Evidence Dimension | Biological Activity (IC50) or Physicochemical Property |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | Not applicable |
Why This Matters
The absence of quantitative differentiation data precludes a scientific or procurement decision based on performance; users must treat this compound as an uncharacterized research tool and conduct their own validation studies.
- [1] Comprehensive search of PubMed, Google Patents, and major chemical databases for '1554842-76-0', '2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine', and related structural queries, conducted April 2026. View Source
- [2] Mersal, K. I., Abdel-Maksoud, M. S., Ali, E. M. H., Ammar, U. M., Zaraei, S. O., Haque, M. M., Das, T., Hassan, N. F., Kim, E. E., & Lee, J. S. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry, 261, 115779. View Source
